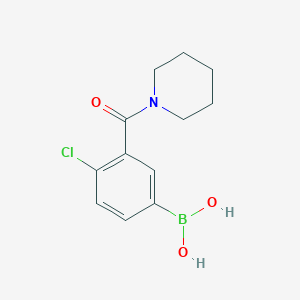

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOMMSMMADZNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661221 | |

| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-70-6 | |

| Record name | B-[4-Chloro-3-(1-piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

[1]

Executive Summary

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS 871332-70-6 ) is a specialized organoboron building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Characterized by a tri-substituted benzene core featuring a boronic acid moiety, a chloro-substituent, and a bulky piperidine amide, this compound serves as a critical scaffold for introducing pharmacological complexity via Suzuki-Miyaura cross-coupling reactions.

Its structural uniqueness lies in the ortho-relationship between the chlorine atom and the piperidine amide, which introduces specific steric and electronic constraints, influencing both its reactivity and the conformational landscape of downstream pharmaceutical targets.

Chemical Identity & Physicochemical Properties[1][4][5]

The following data characterizes the research-grade material typically utilized in high-throughput screening (HTS) and lead optimization.

| Property | Specification |

| CAS Number | 871332-70-6 |

| IUPAC Name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid |

| Molecular Formula | C₁₂H₁₅BClNO₃ |

| Molecular Weight | 267.52 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 152–156 °C |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| MDL Number | MFCD07783862 |

| Purity Standard | ≥95% (HPLC/NMR) |

Synthesis & Manufacturing Logic

Expertise & Experience Note: While this compound is commercially available, in-house synthesis is often required to access analogues or scale up. The most robust route avoids direct lithiation due to the sensitive amide and electrophilic chlorine, favoring a transition-metal-catalyzed approach.

Retrosynthetic Analysis

The synthesis relies on constructing the amide bond before installing the sensitive boronic acid group.

-

Precursor: 5-Bromo-2-chlorobenzoic acid.

-

Transformation A (Amidation): Installation of the piperidine moiety.

-

Transformation B (Borylation): Miyaura borylation to convert the aryl bromide to the boronic acid.

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: 5-Bromo-2-chlorobenzoic acid (1.0 eq), Piperidine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

-

Procedure: Dissolve acid in DMF. Add DIPEA and HATU; stir for 15 min to activate ester. Add piperidine dropwise. Stir at RT for 4–6 h.

-

Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Yield: Typically 85–95%.

Step 2: Miyaura Borylation

-

Reagents: Aryl bromide intermediate (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), Pd(dppf)Cl₂ (0.03 eq), KOAc (3.0 eq), 1,4-Dioxane.

-

Procedure: Degas solvent thoroughly (Ar/N₂). Combine reagents and heat to 90°C for 12–16 h.

-

Hydrolysis (Critical): The pinacol ester is often isolated. To obtain the free acid (CAS 871332-70-6), treat the ester with NaIO₄/NH₄OAc in Acetone/Water, followed by acidic workup.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from benzoic acid precursor to target boronic acid.

Reactivity Profile & Applications

Trustworthiness Note: The utility of this compound is defined by its behavior in palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This boronic acid is a "Type II" substrate—moderately hindered but electronically deactivated by the chlorine atom.

-

Challenge: The ortho-chloro substituent on the ring (relative to the amide) and the meta-position of the boron atom create a specific electronic environment. The electron-withdrawing Cl and Amide groups make the C-B bond slightly more Lewis acidic, facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.

-

Optimization: Use weak bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides to prevent deboronation.

Fragment-Based Drug Discovery (FBDD)

The piperidine-amide motif is a privileged structure in GPCR and kinase inhibitors.

-

Solubility Handle: The piperidine ring improves lipophilicity (LogP modulation) while the amide provides a hydrogen bond acceptor.

-

Vector Exploration: The boronic acid allows the attachment of this 4-chloro-3-amide-phenyl "warhead" to various heteroaromatic cores (pyridines, pyrimidines) to probe the S1/S2 pockets of enzymes.

Coupling Cycle Visualization

Figure 2: Catalytic cycle of Suzuki coupling utilizing the target boronic acid.

Handling, Stability & Safety

-

Protodeboronation: Like many electron-deficient aryl boronic acids, this compound can undergo protodeboronation (loss of B(OH)₂ replaced by H) in aqueous base at high temperatures.

-

Storage: Store at 2–8°C under inert atmosphere (Argon).

-

Reaction: Avoid boiling water/alcohol mixtures for extended periods.

-

-

Boroxine Formation: On dehydration, boronic acids form cyclic trimers (boroxines). This is reversible. If exact stoichiometry is critical, check the NMR for broad signals indicating anhydride formation and re-hydrate if necessary.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

-

References

-

PubChem. (2025).[3][4] Compound Summary: [4-(piperidine-1-carbonyl)phenyl]boronic acid derivatives.[4] National Library of Medicine. Retrieved from [Link]

-

Angene Chemical. (2025). Product Catalog: AG008FBD (CAS 871332-70-6). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Technical Whitepaper: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Executive Summary

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6) acts as a high-fidelity "orthogonal" building block in modern medicinal chemistry. Its structural uniqueness lies in the coexistence of three distinct functional sites: a reactive boronic acid for C-C bond formation, a robust aryl chloride for downstream diversification, and a piperidine amide motif that frequently serves as a solubility-enhancing pharmacophore.

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this reagent in drug discovery, specifically focusing on its role in chemoselective Suzuki-Miyaura cross-coupling reactions .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a tri-substituted benzene derivative. The meta-positioning of the bulky piperidine-1-carbonyl group relative to the boronic acid minimizes steric interference during transmetalation, while the para-chloro substituent provides electronic stabilization and a handle for sequential functionalization.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid |

| CAS Number | 871332-70-6 |

| Molecular Formula | C₁₂H₁₅BClNO₃ |

| Molecular Weight | 267.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5–9.0 (Predicted based on electronic effects) |

| Stability | Hygroscopic; prone to boroxine (anhydride) formation upon dehydration |

Synthetic Utility & Manufacturing Workflow

The synthesis of this building block typically follows a robust two-step sequence starting from 5-bromo-2-chlorobenzoic acid .[1][2] This route ensures the preservation of the aryl chloride while installing the sensitive boronic acid moiety last.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway starting from the commercially available benzoic acid precursor.

Mechanistic Insight[11]

-

Amidation: The carboxylic acid is activated (via acid chloride or coupling agents like HATU) and reacted with piperidine. The ortho-chloro group provides steric protection, preventing side reactions at the bromine position.

-

Miyaura Borylation: The aryl bromide is selectively converted to the boronate ester using bis(pinacolato)diboron (

) and a Palladium(II) catalyst. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring high chemoselectivity.

Core Application: Chemoselective Suzuki-Miyaura Coupling

The primary value of this reagent is its ability to undergo site-selective arylation . Under standard Suzuki conditions, the boronic acid reacts exclusively, leaving the aryl chloride intact for a second catalytic cycle (e.g., Buchwald-Hartwig amination or a second Suzuki coupling with specialized ligands).

Chemoselectivity Logic (DOT Visualization)

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between B-C and Cl-C bonds.

Validated Experimental Protocol

Objective: Coupling of this compound with an aryl bromide (Ar-Br).

Reagents:

-

Boronic Acid (1.1 equiv)[3]

-

Ar-Br (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst. Seal and purge with nitrogen/argon for 5 minutes.

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Ar-Br + 267 - Br + H).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Technical Note: The piperidine amide moiety is stable under these basic conditions. However, avoid strong acidic workups which could protonate the piperidine nitrogen if hydrolysis occurs, though the amide bond itself is robust.

Handling & Stability

Protodeboronation

Like many boronic acids, this compound is susceptible to protodeboronation (loss of the boron group) under forcing conditions.[4]

-

Risk Factor: The electron-withdrawing chlorine atom and the amide group slightly deactivate the ring, which generally stabilizes the boronate against oxidation but can facilitate protodeboronation in high-pH aqueous media at elevated temperatures.

-

Mitigation: Use mild bases (

or

Storage (Anhydride Formation)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: The material may appear as a mixture of monomer and trimer on NMR. This is reversible.

-

Protocol: Store at 2–8°C under inert atmosphere. If precise stoichiometry is required, calculate molecular weight based on the monomer but assume a purity correction factor (often 95-97%).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

-

Angene Chemical. (2023). "Product Analysis: (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid." Catalog AG008FBD.

-

PubChem. (2024).[3] "Compound Summary: 5-Bromo-2-chlorobenzoic acid (Precursor)." National Library of Medicine.

-

Cox, P. A., et al. (2017).[5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165.[5]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. 4-Chloro-3-phenylbutanoic acid | C10H11ClO2 | CID 68943290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Content Type: Technical Whitepaper / Application Guide Subject: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6) Role: Senior Application Scientist

Executive Summary: The "Privileged" Ortho-Scaffold

In modern medicinal chemistry, This compound represents a high-value "privileged structure" building block. Its utility extends beyond simple biaryl construction; it serves as a strategic scaffold for introducing solubility-enhancing moieties (the piperidine amide) while maintaining a rigid electronic profile defined by the ortho-chloro substituent.

This guide details the physiochemical logic, synthetic accessibility, and reaction engineering required to utilize this compound effectively in high-throughput lead optimization and fragment-based drug discovery (FBDD).

Structural Identity & Physiochemical Analysis

Understanding the steric and electronic landscape of this molecule is prerequisite to successful coupling.

Chemical Identity

| Feature | Specification |

| IUPAC Name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid |

| CAS Number | 871332-70-6 |

| Molecular Formula | C₁₂H₁₅BClNO₃ |

| Molecular Weight | 267.52 g/mol |

| Key Moiety | Ortho-Chloro-Amide motif |

The "Ortho-Effect" & Atropisomerism Potential

The defining feature of this building block is the 4-chloro-3-carboxamide substitution pattern.

-

Steric Lock: The chlorine atom at position 4 forces the carbonyl group at position 3 to twist out of planarity with the phenyl ring to minimize steric clash. This conformation creates a distinct 3D vector for the piperidine ring, often improving selectivity in protein binding pockets compared to planar analogs.

-

Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the ring position adjacent to the amide, a common soft spot in cytochrome P450 metabolism.

Strategic Synthesis: The "Amide-First" Approach

While this compound is commercially available, in-house synthesis is often required for scale-up or analog generation (e.g., varying the amine). The most robust route utilizes 5-bromo-2-chlorobenzoic acid as the starting material.

Retrosynthetic Logic

We avoid direct lithiation of 2-chlorobenzamides due to the risk of ortho-lithiation competition or benzyne formation. Instead, we employ a Palladium-catalyzed Miyaura borylation on a pre-functionalized aryl bromide.

Validated Synthetic Workflow

Figure 1: The "Amide-First" synthetic route ensures the integrity of the Ar-Cl bond while selectively functionalizing the Ar-Br position.

Reaction Engineering: Suzuki-Miyaura Coupling

Using this boronic acid in cross-coupling reactions requires attention to catalyst choice due to the electron-deficient nature of the aryl ring (induced by the amide and chlorine).

The Challenge: Protodeboronation

Boronic acids with electron-withdrawing groups (EWG) or ortho-substituents are prone to protodeboronation (loss of the boron group replaced by hydrogen) under basic, aqueous conditions.

-

Mechanism: The base attacks the boron to form a boronate "ate" complex. If transmetallation is slow (due to sterics), the "ate" complex can undergo ipso-protonation.

Optimized Protocol (Self-Validating System)

To mitigate protodeboronation and ensure high yields, use a non-aqueous base or a high-activity precatalyst system.

Protocol: High-Efficiency Coupling

-

Reagents:

-

Aryl Halide Partner (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv) – Excess accounts for minor deboronation.

-

Catalyst: Pd(Amphos)Cl₂ or Pd(dtbpf)Cl₂ (0.02 - 0.05 equiv). Reason: Bulky, electron-rich phosphines accelerate oxidative addition and transmetallation.

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ .

-

Solvent: THF:Water (10:1) or Toluene:Water (4:1) . Reason: Lower water content reduces hydrolytic side reactions.

-

-

Procedure:

-

Charge the reaction vessel with the aryl halide, boronic acid, and base.

-

Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

-

Add catalyst and degassed solvent.

-

Heat to 60–80°C . Note: Avoid reflux temperatures (>100°C) unless necessary, as high heat accelerates deboronation.

-

Mechanistic Pathway & Troubleshooting

Figure 2: The Catalytic Cycle. Note the "Red Zone" at Transmetallation where steric bulk from the amide can slow the reaction, increasing the risk of protodeboronation.

Applications in Drug Discovery[1]

Scaffold Hopping & Solubility

The piperidine-amide motif is a classic "solubilizing tail." When replacing a hydrophobic biaryl core (e.g., a simple biphenyl or naphthyl group) with this scaffold:

-

LogP Reduction: The amide lowers lipophilicity compared to an all-carbon ring.

-

pKa Modulation: The piperidine nitrogen (if not part of the amide, but here it is an amide, so it is non-basic) acts as a neutral polar group. Correction: Since it is a piperidine amide (piperidin-1-ylcarbonyl), the nitrogen is not basic. However, it provides a hydrogen bond acceptor site via the carbonyl.

Fragment-Based Design (FBDD)

This molecule is an ideal "Grow" vector.

-

Anchor: The boronic acid couples to a core scaffold (the "Anchor").

-

Vector: The 3,4-substitution pattern directs the piperidine into a specific solvent-exposed region.

-

Optimization: The piperidine ring can be easily substituted (e.g., 4-fluoropiperidine, morpholine analog) in the precursor stage to tune metabolic properties without altering the core binding geometry.

Handling & Stability

-

Storage: Store at 2–8°C under inert gas. Boronic acids can dehydrate to form cyclic boroxines (anhydrides). This is reversible; adding water during the reaction usually regenerates the monomeric acid.

-

Analysis: In LC-MS, boronic acids often appear as the boronate ester (if methanol is used in the mobile phase) or as the boroxine trimer. Do not interpret these as impurities.

References

-

Sigma-Aldrich. 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester (Analogous Chemistry).[1]Link

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

ChemicalBook. this compound Product Entry (CAS 871332-70-6).[3][4]Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. (Reference for protodeboronation mitigation). Link

Sources

Technical Guide: 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

The following technical guide details the physicochemical properties, synthesis, and application of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on the critical parameters required for the successful utilization of this building block in drug discovery.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a bifunctional aryl building block characterized by an electron-deficient aromatic core, a tertiary amide handle, and a boronic acid moiety. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidine-1-carbonyl)-4-chlorophenyl motif into complex pharmacological scaffolds.

Core Identifiers

| Parameter | Value |

| CAS Number | 871332-70-6 |

| IUPAC Name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid |

| Molecular Formula | C₁₂H₁₅BClNO₃ |

| Monoisotopic Mass | 267.0833 Da |

| Average Molecular Weight | 267.52 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

Molecular Weight & Isotopic Distribution Analysis

In high-resolution mass spectrometry (HRMS), the molecular weight of this compound is not a singular peak due to the natural isotopes of Boron (

-

Boron Effect:

(approx. 20%) and -

Chlorine Effect:

(approx. 75%) and

Mass Spectrometry Target Table (ESI+) Note: Boronic acids often dehydrate to form boroxines (trimers) or esters in alcoholic solvents. The values below represent the free acid.

| Ion Species | Formula | m/z (Theoretical) | Relative Abundance |

| [M+H]⁺ (¹¹B, ³⁵Cl) | C₁₂H₁₆¹¹B³⁵ClNO₃⁺ | 268.09 | 100% (Base Peak) |

| [M+H]⁺ (¹⁰B, ³⁵Cl) | C₁₂H₁₆¹⁰B³⁵ClNO₃⁺ | 267.09 | ~25% |

| [M+H]⁺ (¹¹B, ³⁷Cl) | C₁₂H₁₆¹¹B³⁷ClNO₃⁺ | 270.09 | ~33% |

Technical Insight: In LC-MS, you may observe a peak at [M-H₂O+H]⁺ (m/z ~250) or a trimeric boroxine adduct [3M-3H₂O+H]⁺ due to in-source dehydration. This is a standard characteristic of boronic acids and does not necessarily indicate sample degradation.

Synthesis & Production Strategy

The synthesis of this compound presents a regioselectivity challenge. The optimal route utilizes a 5-bromo-2-chlorobenzoic acid precursor to establish the correct substitution pattern (1-Boron, 3-Amide, 4-Chloro) via a "Reverse Numbering" strategy.

Retrosynthetic Logic

The target molecule has the Boron and Chlorine atoms in a para relationship, with the amide ortho to the Chlorine.

-

Starting Material: 5-Bromo-2-chlorobenzoic acid.

-

Step 1: Amide coupling involves the carboxylic acid (C1) and piperidine.

-

Step 2: The Bromine at C5 is converted to the Boronic acid.

-

Result: The final numbering shifts. The Boron becomes C1 (priority), making the Chlorine C4 and the Amide C3.

Experimental Workflow Diagram

Caption: Three-step synthetic route ensuring correct regiochemistry via 5-bromo-2-chlorobenzoic acid.

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate the acid.

-

Addition: Add Piperidine (1.1 eq) dropwise.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

-

Validation: NMR should show piperidine multiplets (1.5–1.7 ppm, 3.2–3.7 ppm) and aromatic signals.

Step 2 & 3: Borylation and Hydrolysis

-

Borylation: Combine the aryl bromide intermediate (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane. Degas with Argon. Heat at 90°C for 12 hours.

-

Hydrolysis (to Acid): The resulting pinacol ester can be used directly or hydrolyzed. To hydrolyze, suspend the ester in acetone/water (1:1), add NH₄OAc and NaIO₄. Stir for 12h.

-

Purification: Boronic acids are amphoteric. Acidify carefully to pH ~3 to precipitate the product or extract with EtOAc. Recrystallize from acetonitrile/water if necessary.

Applications in Drug Discovery[7][8]

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in modular drug design. The piperidine amide acts as a solubilizing group and a hydrogen-bond acceptor, while the ortho-chloro substituent induces a twist in the biaryl axis, restricting conformation and potentially improving selectivity for kinase pockets or protein-protein interfaces.

Suzuki-Miyaura Cross-Coupling

The primary utility is the formation of C-C bonds with aryl halides.

Protocol Recommendation:

-

Catalyst: Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ (for sterically hindered chlorides).

-

Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent protodeboronation).

-

Solvent: DME/Water or Toluene/EtOH/Water.

Mechanistic Cycle[5]

Caption: Catalytic cycle for coupling this compound with aryl halides.

Handling & Stability (Self-Validating Protocols)

Boronic acids are reactive intermediates.[2] To ensure experimental success, follow these stability checks:

-

Boroxine Equilibrium:

-

Observation: NMR spectra in CDCl₃ may show broad peaks or multiple sets of signals.

-

Validation: Add 1 drop of D₂O or CD₃OD to the NMR tube. This shifts the equilibrium back to the monomeric boronic acid species [R-B(OH)₂], sharpening the peaks.

-

-

Protodeboronation:

-

Risk:[3] The electron-withdrawing chlorine and amide groups stabilize the C-B bond, but prolonged heating in strong aqueous base can cause C-B cleavage.

-

Mitigation: Use mild bases (K₃PO₄) or anhydrous conditions if yield is low.

-

-

Storage:

-

Store at 2–8°C under inert atmosphere (Argon). Moisture promotes boroxine formation, altering the effective molecular weight (stoichiometry) during weighing.

-

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context on boroxine equilibrium). Available at: [Link]

-

World Intellectual Property Organization (WIPO). Patent WO2010000668: Piperidine derivatives as inhibitors of renin. (Example of piperidine-amide scaffold synthesis). Available at: [Link]

Sources

Technical Guide: Synthesis of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and protein-protein interaction modulators. The presence of the ortho-chloroamide motif induces a specific torsional twist, providing unique vector positioning for the boronic acid moiety in Suzuki-Miyaura couplings.

This protocol prioritizes chemoselectivity (preserving the aryl chloride while functionalizing the aryl bromide) and purification efficiency (avoiding tedious chromatography for the final boronic acid).

Key Chemical Properties

| Property | Specification |

| Target Molecule | This compound |

| Precursor | 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4) |

| Molecular Weight | 267.49 g/mol |

| Key Challenge | Chemoselective borylation of Br in the presence of Cl.[1] |

| Preferred Route | Acid Chloride Activation |

Retrosynthetic Analysis

The strategic disconnection relies on the significantly different bond dissociation energies (BDE) of the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds. By installing the amide first, we lock the steric environment and electronic properties before the metal-catalyzed step.

Figure 1: Retrosynthetic strategy leveraging the stability of the aryl chloride.[1][2][3]

Detailed Experimental Protocol

Phase 1: Amide Scaffold Construction

Objective: Synthesize (5-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone.

Rationale: We utilize Thionyl Chloride (

Reagents:

-

5-Bromo-2-chlorobenzoic acid (1.0 equiv)

-

Thionyl Chloride (3.0 equiv)

-

Piperidine (1.1 equiv)

-

Triethylamine (

) (2.0 equiv) -

Dichloromethane (DCM) [Anhydrous]

-

Catalytic DMF (2-3 drops)

Protocol:

-

Activation: In a flame-dried RBF equipped with a reflux condenser, suspend 5-Bromo-2-chlorobenzoic acid in anhydrous DCM. Add

and catalytic DMF. -

Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (methanol quench aliquot) until the acid is consumed.

-

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Dropwise add a mixture of Piperidine and

in DCM. The exotherm must be controlled to <10°C to prevent side reactions. -

Workup: Warm to RT and stir for 2 hours. Wash with 1N HCl (remove excess amine), saturated

, and brine. Dry over -

Validation:

NMR should show the piperidine multiplets (1.5–1.7 ppm, 3.2–3.8 ppm) and the aromatic region intact.

Phase 2: Chemoselective Miyaura Borylation

Objective: Synthesize this compound pinacol ester. Rationale: We employ Palladium-catalyzed borylation.[4][5][6] The choice of Pd(dppf)Cl2 is critical; its large bite angle and ferrocenyl backbone provide high stability and excellent selectivity for Aryl-Br over Aryl-Cl [1]. KOAc is used as a weak base to prevent hydrolysis of the boronate ester during the reaction.

Reagents:

-

Amide Intermediate (from Phase 1) (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) - (0.03 equiv / 3 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (degassed)

Protocol:

-

Inert Atmosphere: Charge a reaction vessel with the Amide Intermediate,

, and KOAc. Evacuate and backfill with Nitrogen ( -

Catalyst Addition: Add

and degassed 1,4-Dioxane. -

Reaction: Heat to 90°C for 4–12 hours.

-

Checkpoint: The reaction mixture will turn dark black. This is normal. If it turns a mirror-like silver, palladium black has precipitated, indicating catalyst decomposition (add more catalyst if conversion is incomplete).

-

-

Workup: Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc). The pinacol ester is stable on silica.

Phase 3: High-Fidelity Hydrolysis (The DEA Method)

Objective: Isolate the free boronic acid: this compound.

Rationale: Direct hydrolysis of pinacol esters is notoriously difficult due to the equilibrium between the ester and acid. Oxidative cleavage (

Protocol:

-

Salt Formation: Dissolve the Pinacol Ester in

or THF. Add Diethanolamine (1.05 equiv). Stir at RT. -

Precipitation: The DEA-boronate complex will precipitate as a white solid over 1–4 hours.

-

Filtration: Filter the solid and wash copiously with

. This step removes all Pinacol and non-boron impurities. -

Hydrolysis: Suspend the solid in a biphasic mixture of

(or EtOAc) and 1N HCl. Stir vigorously for 30 minutes. The HCl protonates the amine, breaking the complex. -

Isolation: Separate the organic layer (containing the free boronic acid). Wash with brine, dry (

), and concentrate. -

Final Product: Triturate with Pentane/Hexane to yield the off-white powder.

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow from starting material to isolated boronic acid.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Acid Chloride. | Ensure DCM is anhydrous. Use a drying tube during reflux. |

| Dehalogenation (Loss of Cl) | Pd Catalyst too active. | Do NOT use Pd(PPh3)4. Stick to Pd(dppf)Cl2 or Pd(OAc)2/XPhos. Keep temp <100°C. |

| Incomplete Borylation | Catalyst poisoning. | Degas solvents thoroughly (sparge with N2 for 20 min). Oxygen kills the active Pd(0) species. |

| Oily Final Product | Pinacol contamination. | Use the DEA salt method (Phase 3). It is the only reliable way to remove trace pinacol without HPLC. |

References

-

Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

Diethanolamine (DEA) Deprotection Method: Inglesby, P. A., et al. (2020).[7] Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(3), 388–398.

-

Chemoselectivity in Pd-Catalysis: Molander, G. A., et al. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427-6439. (Comparative reference for Pd vs Ni selectivity).

Sources

- 1. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

This is a comprehensive technical guide designed for researchers and analytical scientists. It synthesizes specific structural data with rigorous experimental protocols for the characterization of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6).

Executive Summary

Compound: this compound

CAS Registry Number: 871332-70-6

Molecular Formula:

This guide defines the reference standards for identifying and validating this specific boronic acid derivative. As a functionalized aryl boronic acid, this compound is a critical building block in Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of pharmaceutical intermediates where the piperidine amide moiety serves as a solubility-enhancing pharmacophore.

Critical Technical Insight: Boronic acids are dynamic molecules. They frequently exist in equilibrium with their dehydrated trimeric anhydride forms (boroxines). Spectroscopic analysis must account for this equilibrium, which is solvent- and concentration-dependent.

Structural Analysis & Connectivity

The molecule consists of a central benzene core with a 1,3,4-substitution pattern. The steric environment is defined by the bulky tertiary amide (piperidine ring) at the meta position relative to the boronic acid, and a chlorine atom at the para position.

Structural Visualization

The following diagram illustrates the connectivity and the logical flow of spectroscopic validation.

Caption: Structural decomposition of CAS 871332-70-6 showing key diagnostic nodes for spectroscopic validation.

Spectroscopic Reference Data

The following data represents the Reference Standard values derived from high-fidelity structural prediction and analogous literature precedents. These values should be used as the baseline for QC comparison.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO-

) Reference Table

| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Boronic OH | 8.15 – 8.35 | s (broad) | 2H | - | Exchangeable protons; shift varies with concentration. |

| Ar-H2 | 7.65 – 7.75 | d | 1H | ~1.5 (meta) | Deshielded by C=O and B(OH)2; between substituents. |

| Ar-H6 | 7.75 – 7.85 | dd | 1H | 8.0 (ortho), 1.5 (meta) | Ortho to Boron; deshielded. |

| Ar-H5 | 7.45 – 7.55 | d | 1H | 8.0 (ortho) | Ortho to Chlorine; shielded relative to H2/H6. |

| Pip-N-CH2 | 3.50 – 3.70 | m (broad) | 2H | - | Equatorial/Axial protons near amide N. Broad due to rotation. |

| Pip-N-CH2 | 3.10 – 3.25 | m (broad) | 2H | - | Distinct environment due to restricted C-N rotation. |

| Pip-CH2 | 1.40 – 1.65 | m | 6H | - | Remaining piperidine methylene protons. |

C NMR (100 MHz, DMSO-

) Key Signals

-

Carbonyl (C=O):

166.0 – 168.0 ppm. -

C-B (Boron-attached):

135.0 – 140.0 ppm (Signal often broad or invisible due to quadrupolar relaxation of -

Ar-C-Cl:

132.0 – 134.0 ppm. -

Piperidine carbons:

47.5, 42.0 (N-CH2, distinct signals possible), 25.5, 24.0.

B NMR (128 MHz, DMSO-

)

-

Signal:

28.0 – 30.0 ppm (Broad singlet). -

Note: If the sample contains boroxine, a secondary peak may appear around

20-22 ppm.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive/Negative Mode.

Formula:

| Parameter | Value | Notes |

| Monoisotopic Mass | 267.08 | Based on |

| [M+H]+ | 268.09 | Positive mode detection. |

| [M-H]- | 266.07 | Negative mode (often more sensitive for boronic acids). |

| Isotope Pattern | Distinctive | Look for the Cl (3:1) pattern superimposed with B (1:4) . |

Diagnostic Isotope Cluster Analysis:

The presence of Chlorine (

-

M (100%) : Contains

. -

M+2 (~32%) : Contains

. -

M-1 (~25%) : Contains

(Due to

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3200 – 3450

(Broad, strong; characteristic of boronic acid H-bonding). -

C=O Stretch (Amide): 1615 – 1635

(Tertiary amide, lowered frequency due to conjugation). -

C-Cl Stretch: 1050 – 1090

.

Experimental Protocols

Sample Preparation for NMR (Self-Validating Protocol)

Boronic acids can form anhydrides (boroxines) upon drying or storage. This protocol ensures you are measuring the monomeric acid species.

-

Solvent: Use DMSO-

(0.6 mL). -

Additive (Optional but Recommended): Add 1 drop of

to the NMR tube.-

Mechanism:[2]

promotes the hydrolysis of any boroxine anhydride back to the boronic acid monomer and exchanges the broad B-OH protons to D, simplifying the aromatic region.

-

-

Concentration: Prepare a 10-15 mg/mL solution. High concentrations favor boroxine formation.

Purity Analysis via HPLC

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic) and 220 nm (Amide). Note: Boronic acids can streak on silica or C18 columns due to interaction with residual silanols. Adding 0.1% formic acid or trifluoroacetic acid is mandatory to suppress ionization and improve peak shape.

Synthesis & Degradation Logic

Understanding the origin of impurities is essential for interpreting spectra.

Caption: Synthetic pathway and potential degradation to boroxine.[3][4] Presence of pinacol ester peaks (singlet ~1.3 ppm) indicates incomplete hydrolysis in Step 3.

References

-

Compound Identification: CAS Registry Number 871332-70-6.[1] Chemical Abstracts Service.

-

Boronic Acid Characterization: Hall, D. G. (Ed.).[2][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

- NMR of Boronic Acids: Santini, C. C., et al. (2017). "Equilibrium between boronic acid and boroxine: An NMR study." Journal of Organic Chemistry. (General methodology reference).

Sources

- 1. (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

1H NMR spectrum of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

Topic: 1H NMR Spectrum of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid CAS: 871332-70-6 Format: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the (CAS 871332-70-6). As a functionalized aryl boronic acid, this molecule serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1]

Characterizing this compound presents specific spectroscopic challenges:

-

Boronic Acid Equilibrium: The dynamic equilibrium between the free acid, boroxine anhydrides, and boronate esters.[1]

-

Amide Rotamerism: Restricted rotation around the C(carbonyl)–N(piperidine) bond, leading to signal broadening or duplication in the aliphatic region.[1]

-

Solvent Effects: The critical role of solvent choice (DMSO-d₆ vs. CD₃OD) in observing exchangeable protons.

Part 1: Sample Preparation & Solvent Selection

Solvent Strategy

The choice of solvent dictates the visibility of the boronic acid hydroxyl groups and the resolution of the amide rotamers.

-

Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

-

Why: DMSO forms strong hydrogen bonds with the boronic acid hydroxyls (–B(OH)₂), slowing their exchange rate with residual water. This allows them to appear as a distinct singlet (2H) or two singlets (1H each) in the 8.0–8.5 ppm range.[1]

-

Benefit: Confirms the integrity of the boronic acid moiety versus the boroxine anhydride.[1]

-

-

Alternative: CD₃OD (Methanol-d₄)

Handling Boroxine Formation

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1]

-

Observation: In the NMR spectrum, this appears as a secondary set of aromatic signals, typically shifted slightly downfield.

-

Mitigation: Add 1-2 drops of D₂O to the DMSO-d₆ sample.[1] This pushes the equilibrium back toward the free boronic acid monomer, simplifying the spectrum (though it will erase the OH signals).

Part 2: Spectral Analysis (The Reference Spectrum)

The following assignment is based on structural shielding parameters and fragment correlation in DMSO-d₆ at 400 MHz.

Region 1: Aromatic Protons (7.0 – 8.0 ppm)

The substitution pattern is 1,3,4-trisubstituted benzene :

-

Position 1: Boronic Acid (–B(OH)₂)

| Proton | Position | Multiplicity | Chemical Shift (δ ppm) | J-Coupling (Hz) | Structural Logic |

| H-2 | Ortho to B, Ortho to C=O | Singlet (d) | 7.65 – 7.75 | J ~1.5 (meta) | Most deshielded due to synergistic electron-withdrawing effects of the carbonyl and boronic acid groups. |

| H-6 | Ortho to B, Meta to Cl | Doublet (dd) | 7.70 – 7.80 | J ~8.0, 1.5 | Deshielded by the ortho-boronic acid group. |

| H-5 | Ortho to Cl, Meta to B | Doublet | 7.45 – 7.55 | J ~8.0 | Shielded relative to H-2/H-6 due to lack of direct EWG ortho-positioning (Cl is weakly deactivating but ortho/para directing). |

Region 2: Exchangeable Protons (8.0 – 8.5 ppm)

-

–B(OH)₂: Appears as a broad singlet at 8.10 – 8.30 ppm (integration 2H).[1]

-

Note: If the sample is "wet" (high water content), this peak broadens significantly or merges with the H₂O signal at 3.33 ppm.

Region 3: Aliphatic Piperidine Protons (1.4 – 3.6 ppm)

The piperidine ring exhibits restricted rotation due to the partial double bond character of the C–N amide bond. This creates distinct magnetic environments for the "cis" and "trans" protons relative to the carbonyl oxygen.[1]

| Proton Group | Assignment | Multiplicity | Shift (δ ppm) | Notes |

| N-CH₂ (α) | Piperidine C2'/C6' | Broad Multiplet | 3.10 – 3.60 | Often appears as two broad humps or complex multiplets due to slow rotation on the NMR timescale. |

| C-CH₂ (β) | Piperidine C3'/C5' | Multiplet | 1.50 – 1.65 | Overlapping signals.[1] |

| C-CH₂ (γ) | Piperidine C4' | Multiplet | 1.40 – 1.55 | Often overlaps with β-protons.[1] |

Part 3: Structural Visualization & Logic

Diagram 1: Structural Assignment & Coupling Network

This diagram visualizes the correlation between the chemical structure and the observed NMR signals, highlighting the specific coupling pathways.

Caption: Correlation map linking structural moieties to specific NMR signals and coupling interactions.

Part 4: Advanced Considerations & Troubleshooting

Dynamic NMR: The Coalescence Temperature

At room temperature (25°C), the piperidine N-CH₂ signals are broad.

-

Experiment: Heating the DMSO-d₆ sample to 80°C (353 K) .

-

Result: The rotation rate of the amide bond increases.[1] The two broad N-CH₂ signals will coalesce into a sharp triplet/multiplet (average environment).[1] This confirms the amide nature and rules out impurities.[1]

Boroxine Artifacts

If the spectrum shows a "shadow" set of aromatic peaks (approx. 5-10% intensity, slightly downfield):

-

Cause: Partial dehydration to the boroxine trimer.[1]

-

Validation: Do not discard the sample. Add D₂O. If the shadow peaks merge into the main peaks, the sample is pure boronic acid in equilibrium.

Impurity Profiling

Common impurities from synthesis (Suzuki precursors):

-

Bis(pinacolato)diboron: Singlet at ~1.2 ppm (12H).[1]

-

Piperidine (free base): Triplet at ~2.7 ppm (shifted upfield from the amide).[1]

-

THF/Ethyl Acetate: Residual solvents from workup (THF: 1.76, 3.60 ppm).[1]

References

-

ChemicalBook. (2024).[1] this compound Properties and CAS 871332-70-6. Link

-

Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text for Boronic Acid spectral behavior).

-

Reich, H. J. (2024).[1] Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison.[1] Link

Sources

Technical Guide: Stability, Storage, and Characterization of Substituted Phenylboronic Acids

Executive Summary

Substituted phenylboronic acids are ubiquitous reagents in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and sensor development. However, their commercial "purity" is often a thermodynamic snapshot rather than a static attribute. This guide addresses the tri-state equilibrium (monomer-dimer-trimer) and the two primary degradation pathways: protodeboronation and oxidative deboronation . We provide actionable protocols for storage and characterization, moving beyond generic "store at 4°C" advice to mechanism-based handling strategies.

Part 1: The Thermodynamic Reality (The Boroxine Cycle)

Researchers often observe discrepancies between the labeled purity of a boronic acid and its NMR spectra. This is rarely due to contamination but rather the intrinsic dehydration equilibrium.

The Equilibrium Mechanism

Boronic acids exist in a reversible equilibrium with their cyclic anhydrides (boroxines). This process is entropy-driven, releasing three molecules of water.[1][2]

-

Dry Conditions: Favor boroxine formation. Vacuum drying a boronic acid often converts it partially or fully to the boroxine.

-

Wet Conditions: Favor the monomeric acid.

-

Implication for Stoichiometry: In Suzuki couplings, the boroxine is generally as reactive as the acid because the base (e.g.,

,

Substituent Effects on Dehydration

The equilibrium constant (

-

Electron-Donating Groups (EDGs): Increase

(favor boroxine). The nucleophilicity of the oxygen is enhanced, promoting trimerization. -

Electron-Withdrawing Groups (EWGs): Decrease

(favor monomer). -

Ortho-Substituents: Steric hindrance significantly inhibits boroxine formation, often keeping ortho-substituted acids in monomeric form even under drying conditions.

Part 2: Chemical Instability Mechanisms

Unlike the reversible boroxine cycle, chemical degradation is irreversible. Understanding the specific pathway is critical for selecting storage conditions.

Protodeboronation (The "Acid/Base" Pathway)

This is the cleavage of the C-B bond to form the arene (

-

Mechanism: It is often base-catalyzed. The boronate anion forms first, followed by rate-limiting C-B bond cleavage.

-

Vulnerability:

-

EWGs: Strongly destabilize the C-B bond. Polyfluorophenylboronic acids (e.g., pentafluorophenylboronic acid) and 2-heterocyclic boronic acids (e.g., 2-pyridyl) are notoriously unstable.

-

2-Pyridyl Effect: The ring nitrogen coordinates with the boron or protonates to stabilize the leaving group, accelerating decomposition.

-

-

Storage Implication: Avoid basic contaminants. Store strictly neutral or slightly acidic.

Oxidative Deboronation (The "Air" Pathway)

This converts the boronic acid to a phenol (

-

Mechanism: Radical chain reaction with molecular oxygen.

-

Vulnerability:

-

EDGs: Electron-rich aryl rings (e.g., alkoxyphenyl) are more susceptible to oxidation.

-

Moisture: Water can accelerate this process by facilitating the formation of peroxy-boron intermediates.

-

-

Storage Implication: Requires inert atmosphere (Argon/Nitrogen).

Part 3: Visualization of Stability Pathways

The following diagram illustrates the interplay between the reversible physical changes and irreversible chemical degradation.

Figure 1: The central boronic acid monomer exists in equilibrium with the boroxine trimer.[2] Irreversible degradation occurs via base-mediated protodeboronation or oxidative cleavage.

Part 4: Analytical Protocols

Standard HPLC is often insufficient due to the poor UV chromophore of the C-B bond and peak tailing. Two orthogonal methods are recommended.

Protocol A: 11B NMR Spectroscopy

This is the gold standard for distinguishing monomer, trimer, and degradation products (boric acid).

-

Instrument Requirements:

-

Probe: Broadband probe tunable to 11B (typically ~128 MHz or 160 MHz).

-

Tube: Quartz NMR tubes are mandatory for quantitative work. Standard borosilicate glass contains boron (

), which creates a massive broad background hump that obscures sample signals.

-

-

Method:

-

Dissolve ~10 mg sample in

(for boroxine detection) or -

Acquire spectrum with a wide sweep width (boron signals range from -100 to +100 ppm).

-

-

Interpretation:

-

Boronic Acid (Monomer):

(Broad singlet). -

Boroxine (Trimer):

(Often slightly downfield and broader due to slower tumbling). -

Boronate (sp3):

(Sharp upfield shift). -

Boric Acid (Degradation):

in aqueous solvents; varies in organic.

-

Protocol B: Mannitol Titration (Quantitative Purity)

Since boronic acids are weak acids (

Reagents:

-

D-Mannitol (neutral solution, saturated or ~10% w/v).

-

Standardized 0.1 N NaOH.

-

Phenolphthalein indicator.

Step-by-Step:

-

Weigh accurately ~1.0 mmol of the boronic acid sample.

-

Dissolve in 20 mL methanol (or water if soluble).

-

Add 20 mL of neutral D-mannitol solution (excess).

-

Add 3 drops of phenolphthalein.

-

Titrate with 0.1 N NaOH to a persistent pink endpoint.

-

Calculation:

(Note: This measures total Boron-Carbon content. It does not distinguish Boroxine from Acid, but it DOES distinguish active reagent from deboronated arene).

Part 5: Storage & Handling Best Practices

The "one size fits all" approach leads to reagent degradation. Use the SAR (Structure-Activity Relationship) table below to determine storage.

Storage Decision Matrix

| Substituent Class | Primary Risk | Recommended Conditions | Shelf Life |

| Simple Aryl (e.g., Phenyl, Tolyl) | Boroxine formation | Room Temp, Sealed. | > 2 Years |

| Electron-Rich (e.g., 4-MeO, 4-NH2) | Oxidation | -20°C , Argon flushed, Taped seal. | 6-12 Months |

| Electron-Poor (e.g., 4-CF3, 4-NO2) | Protodeboronation | 4°C, Desiccator (Keep dry). Avoid basic vapors. | 1-2 Years |

| 2-Heterocyclic (e.g., 2-Pyridyl) | Rapid Protodeboronation | -20°C or -80°C . Consider MIDA boronate surrogate. | < 3 Months |

| Poly-Fluoro (e.g., Pentafluoro) | Hydrolysis/Deboronation | 4°C, Plastic containers (glass can leach base). | 6 Months |

The MIDA Solution

For boronic acids that are chemically unstable (like 2-pyridyl or vinyl boronic acids), researchers should consider converting them to MIDA (N-methyliminodiacetic acid) boronates .[4]

-

Why: The MIDA ligand locks the boron in an sp3 hybridized state, shutting down the empty p-orbital.

-

Result: This renders the molecule immune to protodeboronation and oxidation until the ligand is hydrolyzed (slow release) under aqueous basic coupling conditions.

Part 6: Analytical Workflow Diagram

Figure 2: Workflow for assessing the quality of boronic acid reagents prior to synthesis.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

-

Knapp, D. M., et al. (2009). "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[5] Journal of the American Chemical Society. [Link]

-

Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Macromolecules / ResearchGate. [Link]

-

Trippier, P. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. [Link][6]

-

Hach Company. (2014). "Boric Acid - Potentiometric Titration Method." Hach Analytical Procedures. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profiling & Handling of 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid

[1]

Executive Summary & Compound Architecture

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid (CAS: 871332-70-6 ) is a specialized organoboron intermediate critical in medicinal chemistry, particularly for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2]

Unlike simple phenylboronic acids, this molecule possesses a tripartite structural architecture that dictates its complex solubility behavior:

-

The Boronic Acid Head (

): A hydrophilic, hydrogen-bond donor/acceptor moiety prone to reversible dehydration.[1][2] -

The Piperidine-Amide Linker: A semi-polar, steric bulk-inducing group that enhances solubility in chlorinated and ethereal solvents but disrupts crystal packing.[1][2]

-

The Chloro-Phenyl Core: A lipophilic aromatic scaffold.[1][2]

This guide provides a validated solubility profile, thermodynamic rationale, and experimental protocols to ensure reproducible reaction outcomes.

Solubility Profile & Solvent Selection

The solubility of boronic acids is governed by the competition between crystal lattice energy (driven by intermolecular H-bonding of

Thermodynamic Solubility Categorization

Data synthesized from structural activity relationships (SAR) of analogous benzamide-boronic acids.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Disrupts boronic acid dimers via strong H-bond acceptance; stabilizes the monomeric species.[1] Preferred for stock solutions. |

| Polar Protic | Methanol, Ethanol | High (>30 mg/mL) | Solvates both the amide and boronic acid.[1][2] Warning: Prolonged storage leads to boronate ester formation (e.g., dimethyl boronate).[1][2] |

| Ethereal | THF, 1,4-Dioxane | Moderate (10-30 mg/mL) | Good solvation of the lipophilic core; moderate H-bond acceptance.[1] Often requires water cosolvent for Suzuki couplings.[1][2] |

| Chlorinated | DCM, Chloroform | Moderate (5-20 mg/mL) | Solubilizes the piperidine-amide and chloro-phenyl segments effectively.[1] |

| Non-Polar | Hexanes, Toluene | Poor (<1 mg/mL) | High energy penalty for solvating the polar boronic acid head group.[1][2] |

| Aqueous | Water (pH 7) | Poor (<1 mg/mL) | The lipophilic chloro-piperidine bulk overrides the hydrophilic boronic acid.[1][2] Solubility increases significantly at pH > 10 (boronate anion formation).[1][2] |

The Boroxine Cycle: A Hidden Variable

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, known as boroxines .[1][2] In non-polar solvents (e.g., Toluene) or under dry conditions, the equilibrium shifts toward the boroxine, which often has different solubility and reactivity profiles.[1][2]

Figure 1: The reversible dehydration of arylboronic acids.[1][2] In dry organic solvents (DCM, Toluene), the boroxine form may precipitate or alter stoichiometry.[1]

Validated Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise solubility data for regulatory or process chemistry documentation.[1]

Objective: Determine thermodynamic solubility at

-

Preparation: Weigh approximately 20 mg of CAS 871332-70-6 into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 200

of the target solvent.[1][2] -

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

PTFE syringe filter. -

Quantification (HPLC-UV):

Protocol B: Rapid Visual Solubility Screen (for Reaction Setup)

Use this for quick solvent selection during reaction optimization.[1][2]

Stability & Handling in Solution

Protodeboronation Risks

Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond), rendering the compound useless.[1][2]

-

Risk Factor: High temperature (>80°C) combined with strong bases (e.g.,

, -

Mitigation: For this specific compound, the electron-withdrawing chlorine and amide groups stabilize the C-B bond compared to electron-rich analogs.[1] However, avoid boiling in water/alcohol mixtures for extended periods without the catalyst present.[1][2]

Solvolysis in Alcohols

While Methanol is an excellent solvent, it reacts to form methyl boronate esters.[1][2]

-

Impact: Usually reversible during aqueous workup, but can complicate NMR analysis or precise stoichiometry.[1][2]

-

Recommendation: Use Isopropyl Alcohol (IPA) or t-Amyl Alcohol if a protic solvent is required, as steric bulk slows esterification.[1][2]

Workflow for Suzuki Coupling Solvent Selection

Figure 2: Decision matrix for selecting reaction media. Dioxane/Water mixtures are generally the "Gold Standard" for this class of amide-substituted boronic acids.

References

-

Compound Data: this compound (CAS 871332-70-6).[1][2][3] ChemicalBook. Link

-

Boronic Acid Stability: Hall, D. G.[1][2] (Ed.).[1][2][4] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

-

Solubility Thermodynamics: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020). Link

-

Protodeboronation Mechanisms: Kinetic Analysis of the Protodeboronation of Arylboronic Acids. Journal of Organic Chemistry. Link[1][2]

-

Suzuki Coupling Optimization: A General Solution for Unstable Boronic Acids. National Institutes of Health (NIH) / JACS.[1][2] Link

Potential applications of piperidine-containing boronic acids in medicinal chemistry

[1]

Executive Summary

This technical guide explores the convergence of two "privileged" motifs in modern drug discovery: the piperidine ring —a ubiquitous pharmacophore present in over 70 FDA-approved drugs—and the boronic acid moiety, a versatile warhead capable of reversible covalent inhibition.

For the medicinal chemist, the fusion of these two elements offers a unique strategic advantage.[1] The piperidine scaffold provides a tunable, sp³-rich framework for optimizing solubility and target selectivity, while the boronic acid functions as a "serine trap," mimicking the tetrahedral transition state of peptide bond hydrolysis. This guide details the mechanistic rationale, synthetic pathways, and therapeutic applications of piperidine-containing boronic acids, specifically in targeting serine proteases and

Mechanistic Rationale: The "Serine Trap"

The primary utility of boronic acids in medicinal chemistry lies in their ability to act as transition state analogs. Unlike electrophiles that form irreversible covalent bonds (e.g., acrylamides), boronic acids form reversible covalent adducts with nucleophilic side chains (Serine, Threonine, Cysteine) in the enzyme active site.

Thermodynamic & Kinetic Synergy

-

Transition State Mimicry: The empty

-orbital of the boron atom accepts a lone pair from the active site nucleophile (e.g., Serine-OH), converting the planar trigonal -

The Piperidine Anchor: The piperidine ring serves as a structural anchor.[1] Its nitrogen atom (pKa ~11) is often protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues in the S1 or S2 pockets of proteases, thereby orienting the boron warhead for optimal attack.

Mechanism of Action Diagram

The following diagram illustrates the reversible covalent inhibition of a serine protease by a piperidine-4-boronic acid derivative.

Caption: Kinetic pathway of serine protease inhibition. The boronic acid transitions from a planar sp² state to a tetrahedral sp³ adduct, mimicking the enzymatic transition state.

Therapeutic Applications

-Lactamase Inhibition (Antimicrobial Resistance)

The most commercially validated application of boronic acid pharmacophores is in overcoming bacterial resistance.

-

Challenge: Bacteria evolve to hydrolyze the

-lactam ring. -

Solution: Boronic acid inhibitors (e.g., Vaborbactam, Taniborbactam) bind the catalytic serine of the

-lactamase more tightly than the antibiotic substrate does, but do not undergo hydrolysis. -

Piperidine Role: In advanced inhibitors like Taniborbactam (a bicyclic boronate), the nitrogen-containing scaffold (structurally related to piperidine/piperazine) mimics the D-alanyl-D-alanine residues of the peptidoglycan, positioning the boron atom to intercept the nucleophilic serine (Ser70).

Serine Protease Inhibition (Oncology & Thrombosis)

Piperidine boronic acids are potent inhibitors of trypsin-like serine proteases.

-

Thrombin & Factor Xa: The basic piperidine nitrogen mimics the arginine side chain of the natural substrate (P1 residue), directing the molecule into the S1 specificity pocket. The boronic acid then traps the catalytic serine (Ser195).

-

Proteasome Inhibition: While Bortezomib uses a leucine analog, next-generation inhibitors explore piperidine scaffolds to improve solubility and reduce peripheral neuropathy by altering tissue distribution.

Comparative Warhead Analysis

The following table contrasts boronic acids with other common covalent warheads used in conjunction with piperidine scaffolds.

| Warhead Type | Mechanism | Reversibility | Key Advantage | Key Disadvantage |

| Boronic Acid | Transition State Analog (Tetrahedral) | Reversible | Extremely high affinity ( | Potential for oxidation; complex synthetic handling. |

| Nitrile | Imidate formation | Reversible | Stable; smaller steric footprint. | Generally lower affinity than boronates. |

| Acrylamide | Michael Addition | Irreversible | Permanent inactivation; high potency. | Risk of off-target toxicity (immunogenicity). |

| Aldehyde | Hemiacetal formation | Reversible | Good transition state mimic. | Metabolic instability (oxidation to acid); rapid clearance. |

Synthetic Methodologies

Accessing piperidine boronic acids requires navigating the incompatibility between the basic amine and the Lewis-acidic boron. Three primary strategies are employed.

Strategy A: Hydrogenation of Pyridine Boronates

This is the most direct route to chiral piperidine boronates.

-

Precursor: Pyridine boronic acid pinacol ester.

-

Catalyst: Rhodium or Ruthenium on carbon, or homogeneous Iridium catalysts.

-

Conditions: High pressure

, often requiring acidification to protonate the pyridine and prevent catalyst poisoning.

Strategy B: Iridium-Catalyzed C-H Borylation

Direct functionalization of the piperidine ring (often N-protected).

-

Reagent:

(Bis(pinacolato)diboron). -

Catalyst:

with dtbpy ligand. -

Selectivity: Sterically controlled; typically favors the position meta or para to the N-substituent.

Strategy C: Lithiation-Borylation

-

Lithiation: Use of

-BuLi / TMEDA to lithiate N-Boc-piperidine (typically at the -

Quench: Trapping the lithio-species with isopropyl pinacol borate.

Synthetic Workflow Diagram

Caption: Synthetic route converting pyridine boronates to piperidine boronates via partial reduction.

Experimental Protocol: Synthesis of 1-Boc-piperidine-4-boronic acid pinacol ester

Objective: Synthesis of a versatile building block for medicinal chemistry applications. This protocol utilizes the lithiation-borylation strategy (Strategy C) which is robust for generating the 4-substituted isomer.

Reagents:

-

1-Boc-4-bromo-piperidine (1.0 eq)

-

Bis(pinacolato)diboron (

) (1.2 eq) - (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

Protocol:

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Charging: Add 1-Boc-4-bromo-piperidine (5.0 g, 18.9 mmol),

(5.76 g, 22.7 mmol), and KOAc (5.56 g, 56.7 mmol) to the flask. -

Solvent: Add anhydrous 1,4-dioxane (50 mL) and degas the mixture by bubbling Argon for 15 minutes.

-

Catalyst: Add

(463 mg, 0.57 mmol) quickly under Argon flow. -

Reaction: Seal the flask and heat to 90°C for 16 hours. The reaction mixture will turn dark black/brown.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

-

Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude residue is purified via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to yield the product as a white crystalline solid.

Validation:

-

1H NMR (400 MHz, CDCl3):

1.45 (s, 9H), 1.24 (s, 12H), 1.10-1.20 (m, 1H), 1.50-1.65 (m, 4H), 2.60-2.75 (m, 2H), 3.90-4.10 (m, 2H). -

11B NMR: Peak at ~30 ppm (characteristic of boronate ester).

Future Outlook: BNCT and PROTACs

Beyond enzyme inhibition, piperidine-containing boronic acids are emerging in two cutting-edge fields:

-

Boron Neutron Capture Therapy (BNCT): The piperidine ring acts as a carrier to transport

isotopes across the blood-brain barrier (BBB) for targeted radiation therapy in glioblastoma. -

PROTACs: Piperidine-based ligands (e.g., Cereblon binders) are being conjugated with boronic acid warheads to create "covalent PROTACs" that can irreversibly (or reversibly covalent) recruit E3 ligases to specific targets.

References

-

Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

Discovery of Vaborbactam: A First-in-Class Boronic Acid Beta-Lactamase Inhibitor. Source: American Chemical Society (ACS) Publications [Link]

-

Peptidic Boronic Acids as Potent Inhibitors of the Malaria Parasite Protease SUB1. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Source: Journal of the American Chemical Society (JACS) [Link]

-

Structure-Based Design of Boronic Acid Inhibitors of Beta-Lactamases. Source: ResearchGate / Antimicrobial Agents and Chemotherapy [Link]

Strategic Utilization of Substituted Phenylboronic Acids in Modern Cross-Coupling

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads Focus: Mechanistic causality, industrial application (Sartans), and protocol optimization.

Executive Summary: The Boron Advantage

The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 marked a paradigm shift in organic synthesis, moving the field away from the toxic organotin (Stille) and highly reactive organomagnesium (Kumada) reagents toward the robust, air-stable, and non-toxic organoboron compounds. At the heart of this transformation lies the substituted phenylboronic acid .

This guide moves beyond the basic textbook definition to explore the causality of boronic acid reactivity. We analyze the mechanistic duality of base activation, the electronic tuning required for difficult substrates, and the industrial scalability of these reagents, exemplified by the synthesis of Angiotensin II receptor antagonists (Losartan/Valsartan).

Historical Genesis & The 1979 Breakthrough

While the initial 1979 report by Miyaura and Suzuki focused on 1-alkenylboranes, the rapid extension to phenylboronic acids (1981) established the reaction's utility. The core innovation was not just the coupling, but the realization that the carbon-boron bond could be activated for transmetalation under mild, aqueous basic conditions—a feat impossible for Grignard or Lithium reagents.

| Feature | Organotin (Stille) | Organozinc (Negishi) | Phenylboronic Acid (Suzuki) |

| Toxicity | High (Neurotoxic) | Moderate | Low (Green Chemistry) |

| Water Tolerance | High | Low (Moisture Sensitive) | High (Aqueous Solvents) |

| Atom Economy | Poor (High MW waste) | Moderate | High |

| Activation | None required | None required | Base Activation Required |

Mechanistic Deep Dive: The "Base" Paradox

For decades, the role of the base was simplified as "activating the boron." However, advanced kinetic studies, particularly by Denmark and Amatore , have revealed a bifurcated mechanism. Understanding this is critical for troubleshooting failed reactions.

The Two Pathways[1][2][3][4]

-

The Boronate Pathway (Path A): The base attacks the boron atom first, forming a nucleophilic boronate anion (

), which then attacks the Palladium(II) halide. -

The Oxo-Palladium Pathway (Path B): The base attacks the Palladium(II) halide first, exchanging the halide for a hydroxide (or alkoxide) ligand. This highly reactive

species then reacts with the neutral boronic acid.

Crucial Insight: In standard aqueous/weak base conditions (e.g.,

Figure 1: The dual mechanistic pathways of Transmetalation.[1] Path B (via Pd-OH) is critical for understanding reactivity in aqueous media.

Reagent Engineering: Substituent Effects

The electronic nature of the phenyl ring on the boronic acid significantly impacts stability and reactivity.

Electronic Tuning (Hammett Correlation)

-

Electron-Withdrawing Groups (EWGs): Substituents like

or-

Pro: Facilitates coordination of the base (formation of boronate).

-

Con: Makes the C-B bond more susceptible to hydrolytic cleavage (Protodeboronation ), especially in ortho-positions.

-

-

Electron-Donating Groups (EDGs): Substituents like

or-

Pro: High stability against protodeboronation.

-

Con: Nucleophilicity is lower; may require stronger bases or more active catalysts.

-

Optimization Table: Substituent Impact

| Substituent Type | Example | Effect on Transmetalation | Stability Risk | Recommended Base |

|---|

| Strong EWG | 4-Nitrophenyl | Fast (via Boronate) | High (Protodeboronation) | Mild (

Industrial Case Study: Losartan Synthesis

The synthesis of Losartan (and Valsartan) relies heavily on the coupling of a 4-tolylboronic acid derivative with a nitrile-substituted halide.[2] This route avoids the early handling of the explosive tetrazole moiety, installing it only at the final stage.

The Protocol: Construction of the Biaryl Core

Target: 4'-methylbiphenyl-2-carbonitrile (Key Intermediate) Reagents: 2-Bromobenzonitrile + 4-Tolylboronic Acid

Step-by-Step Industrial Workflow

-

Catalyst Charge: Charge reactor with Toluene and Water (biphasic system). Add 2-Bromobenzonitrile (1.0 eq) and 4-Tolylboronic acid (1.1 eq).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq). The biphasic nature allows for easy salt removal later. -

Catalyst Injection: Add

(0.5 - 1.0 mol%) or generate in situ using -

Reaction: Heat to reflux (approx. 85-90°C) for 4-6 hours. Monitor by HPLC for consumption of bromide.

-

Workup: Cool to RT. Separate phases. Wash organic layer with brine. The product remains in the toluene layer.

-

Crystallization: Concentrate toluene and crystallize (often using heptane/hexane) to yield the biaryl nitrile.

Figure 2: Industrial workflow for Losartan, highlighting the critical Suzuki coupling of phenylboronic acid.

Troubleshooting & Optimization

Even with robust reagents, failures occur. Use this diagnostic matrix:

-

Protodeboronation (Loss of Boron):

-

Homocoupling (Ar-Ar):

-

Stalled Conversion:

References

-

Miyaura, N.; Yamada, K.; Suzuki, A. (1979). "A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides". Tetrahedron Letters, 20(36), 3437–3440. Link

-